molecular formula C16H16ClN3O2 B278494 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide

Katalognummer B278494
Molekulargewicht: 317.77 g/mol
InChI-Schlüssel: QKMXXJOOTHJJEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide, also known as Compound 1, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and anti-aging properties.

Wirkmechanismus

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 exerts its pharmacological effects by inhibiting NAMPT, which is the rate-limiting enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor for various cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 reduces the intracellular levels of NAD+, which leads to the activation of various stress response pathways, including the AMP-activated protein kinase (AMPK) pathway and the sirtuin pathway. These pathways are involved in regulating cellular metabolism, inflammation, and aging.
Biochemical and Physiological Effects
2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been shown to have various biochemical and physiological effects, including:
- Inhibition of cancer cell growth: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 inhibits the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
- Reduction of inflammation: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
- Improvement of insulin sensitivity: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 improves insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.
- Activation of stress response pathways: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 activates the AMPK pathway and the sirtuin pathway, which are involved in regulating cellular metabolism, inflammation, and aging.

Vorteile Und Einschränkungen Für Laborexperimente

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has a high potency, with an IC50 value in the low nanomolar range.
- Selectivity: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 is selective for NAMPT and does not inhibit other enzymes in the NAD+ biosynthesis pathway.
- Availability: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 is commercially available and can be easily obtained for research purposes.
Some of the limitations include:
- Solubility: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has low solubility in water and requires a solvent for in vitro experiments.
- Stability: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 is sensitive to light and air and requires careful handling to maintain its stability.
- Toxicity: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been shown to have some toxicity in animal models, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the research on 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1, including:
- Optimization of synthesis: The synthesis of 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 can be optimized to increase the yield and purity of the final product.
- Mechanistic studies: Further mechanistic studies are needed to elucidate the downstream effects of NAMPT inhibition by 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1.
- Combination therapy: The potential of 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 in combination therapy with other chemotherapeutic agents should be explored.
- In vivo studies: More in vivo studies are needed to evaluate the efficacy and safety of 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 in animal models.
- Clinical trials: Clinical trials are needed to evaluate the therapeutic potential of 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 in humans.
Conclusion
In conclusion, 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. It inhibits NAMPT, which is the rate-limiting enzyme in the biosynthesis of NAD+. 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been shown to have anti-cancer, anti-inflammatory, and anti-aging properties. Future research on 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 should focus on optimizing its synthesis, elucidating its downstream effects, exploring its potential in combination therapy, and evaluating its efficacy and safety in animal models and clinical trials.

Synthesemethoden

The synthesis of 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 involves a multi-step process that starts with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with 3-(isobutyrylamino)aniline to form 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1. The overall yield of this process is around 25%, and the purity of the final product can be increased using recrystallization.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer, 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to enhance the anti-cancer effects of other chemotherapeutic agents. In inflammation, 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In metabolic disorders, 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.

Eigenschaften

Produktname

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide

Molekularformel

C16H16ClN3O2

Molekulargewicht

317.77 g/mol

IUPAC-Name

2-chloro-N-[3-(2-methylpropanoylamino)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H16ClN3O2/c1-10(2)15(21)19-11-5-3-6-12(9-11)20-16(22)13-7-4-8-18-14(13)17/h3-10H,1-2H3,(H,19,21)(H,20,22)

InChI-Schlüssel

QKMXXJOOTHJJEL-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl

Kanonische SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.